4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process may include reactions such as esterification, reduction, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as altered cellular signaling pathways or changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
- N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
- 4-[4-(benzyloxy)-3-methoxybenzothioyl]morpholine
Uniqueness
4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C34H38N2O7 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H38N2O7/c1-23-20-26(43-22-24-8-5-4-6-9-24)11-12-27(23)32(37)30-31(25-10-13-28(40-2)29(21-25)41-3)36(34(39)33(30)38)15-7-14-35-16-18-42-19-17-35/h4-6,8-13,20-21,31,37H,7,14-19,22H2,1-3H3/b32-30+ |
InChI Key |
FHZVVOGVPXKZET-NHQGMKOOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O |
Origin of Product |
United States |
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